REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Cl[O-:10].[Na+]>O.O1CCOCC1>[CH3:1][S:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
CSC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
98 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
titre 4.19%, pH 12.5) is added in 30 minutes
|
Duration
|
30 min
|
Name
|
|
Type
|
|
Smiles
|
CS(=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |